molecular formula C11H15ClO3S B2882064 4-Methoxy-5-methyl-2-(propan-2-yl)benzene-1-sulfonyl chloride CAS No. 1500224-08-7

4-Methoxy-5-methyl-2-(propan-2-yl)benzene-1-sulfonyl chloride

Cat. No.: B2882064
CAS No.: 1500224-08-7
M. Wt: 262.75
InChI Key: SXUHXPHKETUHCQ-UHFFFAOYSA-N
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Description

4-Methoxy-5-methyl-2-(propan-2-yl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C11H15ClO3S and a molecular weight of 262.76 g/mol . It is a sulfonyl chloride derivative, which is commonly used in organic synthesis and various chemical reactions due to its reactive sulfonyl chloride group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Methoxy-5-methyl-2-(propan-2-yl)benzene-1-sulfonyl chloride typically involves the sulfonylation of the corresponding benzene derivative. One common method is the reaction of 4-methoxy-5-methyl-2-(propan-2-yl)benzene with chlorosulfonic acid under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonylation processes, where the reaction conditions are optimized for yield and purity. The use of advanced reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-5-methyl-2-(propan-2-yl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Methoxy-5-methyl-2-(propan-2-yl)benzene-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Uniqueness: 4-Methoxy-5-methyl-2-(propan-2-yl)benzene-1-sulfonyl chloride is unique due to its reactive sulfonyl chloride group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a valuable reagent in organic synthesis and various industrial applications .

Properties

IUPAC Name

4-methoxy-5-methyl-2-propan-2-ylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO3S/c1-7(2)9-6-10(15-4)8(3)5-11(9)16(12,13)14/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXUHXPHKETUHCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C(C)C)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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